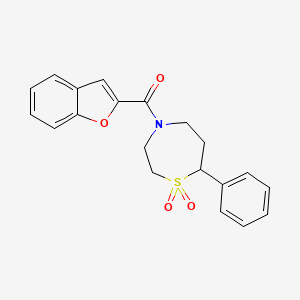

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a useful research compound. Its molecular formula is C20H19NO4S and its molecular weight is 369.44. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Benzofuran compounds, in general, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Mode of Action

Some benzofuran derivatives have been found to interfere with the cell cycle during the g2/m phase, which has been linked to the development of cancer .

Biochemical Pathways

Benzofuran compounds have been shown to affect a variety of biological pathways due to their diverse pharmacological activities .

Result of Action

Some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biological Activity

Benzofuran-2-yl(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a benzofuran moiety linked to a thiazepan structure with a dioxido group. This unique combination of functional groups contributes to its diverse biological activities.

Biological Activities

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, various benzofuran compounds have been tested against Staphylococcus aureus and Escherichia coli, demonstrating minimum inhibitory concentrations (MICs) ranging from 0.78 to 6.25 μg/mL, which are comparable to standard antibiotics like sparfloxacin and norfloxacin .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 6 | M. tuberculosis H37Rv | <0.60 | |

| Compound 8 | S. aureus ATCC 6538 | 3.12 | |

| Compound 9 | E. coli ATCC 25922 | <10 |

Anti-inflammatory Activity

Benzofuran derivatives have also shown promising anti-inflammatory effects. In vitro studies reported that certain derivatives significantly inhibited the production of pro-inflammatory cytokines in activated macrophages, suggesting potential therapeutic applications in inflammatory diseases .

Anticancer Activity

The anticancer potential of benzofuran derivatives has been evaluated in various cancer cell lines. For example, compounds derived from benzofuran were found to induce apoptosis in K562 leukemia cells, with flow cytometry analysis confirming early membrane changes indicative of apoptosis .

Table 2: Anticancer Activity Overview

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound 1 | K562 (Leukemia) | <10 | Apoptosis induction |

| Compound 2 | MCF-7 (Breast Cancer) | 15 | ROS generation |

Case Studies

Study on Antimycobacterial Activity

A study conducted by Yempala et al. synthesized a series of benzofuran derivatives and assessed their activity against M. tuberculosis. Among the synthesized compounds, one exhibited an IC90 value of less than 0.60 μM, indicating high potency against the pathogen with low toxicity towards mammalian cells .

Investigation of Structure-Activity Relationships

Another investigation focused on the structural modifications of benzofuran derivatives to enhance their biological activity. The presence of hydroxyl groups at specific positions was found crucial for maintaining antibacterial efficacy .

Properties

IUPAC Name |

1-benzofuran-2-yl-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO4S/c22-20(18-14-16-8-4-5-9-17(16)25-18)21-11-10-19(26(23,24)13-12-21)15-6-2-1-3-7-15/h1-9,14,19H,10-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDMHGTOSTSRYRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CC4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.